Cas no 2138122-84-4 (6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione)

6-(Quinolin-8-yl)methyl-6-azaspiro[3.4]octane-5,7-dione is a structurally unique heterocyclic compound featuring a spirocyclic core fused with a quinoline moiety. Its rigid spiro[3.4]octane scaffold enhances conformational stability, while the quinolin-8-ylmethyl substituent introduces potential for π-π interactions and metal coordination. The diketone functionality at positions 5 and 7 offers reactivity for further derivatization or chelation. This compound is of interest in medicinal chemistry and materials science due to its balanced lipophilicity and steric profile, which may facilitate applications in ligand design or as a building block for complex molecular architectures. Its synthetic versatility makes it a valuable intermediate for exploratory research.
6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione structure
2138122-84-4 structure
Product Name:6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione
CAS No:2138122-84-4
MF:C17H16N2O2
MW:280.321144104004
CID:6360724
PubChem ID:132353973
Update Time:2025-06-07

6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione Chemical and Physical Properties

Names and Identifiers

    • 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione
    • 6-Azaspiro[3.4]octane-5,7-dione, 6-(8-quinolinylmethyl)-
    • 6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione
    • EN300-1168282
    • 6-[(quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione
    • 2138122-84-4
    • Inchi: 1S/C17H16N2O2/c20-14-10-17(7-3-8-17)16(21)19(14)11-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10-11H2
    • InChI Key: FVIQZBYSRXDQLV-UHFFFAOYSA-N
    • SMILES: C1C2(CC(=O)N(CC3=C4C(=CC=C3)C=CC=N4)C2=O)CC1

Computed Properties

  • Exact Mass: 280.121177757g/mol
  • Monoisotopic Mass: 280.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.3Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 545.0±33.0 °C(Predicted)
  • pka: 4.41±0.17(Predicted)

6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione Pricemore >>

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Additional information on 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione

Comprehensive Overview of 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione (CAS No. 2138122-84-4)

The compound 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione (CAS No. 2138122-84-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique spirocyclic structure and quinoline moiety make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor or allosteric modulator, given its structural resemblance to other bioactive compounds.

In recent years, the demand for novel heterocyclic compounds like 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione has surged, driven by the need for innovative therapeutics targeting neurodegenerative diseases and cancer. The compound's azaspiro core is particularly noteworthy, as it often enhances metabolic stability and bioavailability—a critical factor in drug development. This aligns with the growing trend of optimizing small molecule drugs for improved pharmacokinetics.

From a synthetic chemistry perspective, the preparation of 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione involves sophisticated multistep organic synthesis techniques. Key steps may include cyclization reactions and cross-coupling methodologies, which are frequently discussed in academic forums and patent literature. The compound's CAS No. 2138122-84-4 serves as a unique identifier, enabling precise tracking in chemical databases and regulatory submissions.

The quinoline component of this molecule is particularly intriguing, as this scaffold is prevalent in FDA-approved drugs for conditions like malaria and autoimmune disorders. This has led to increased speculation about the potential repurposing of 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione for other therapeutic areas. Computational studies using AI-driven molecular docking have further fueled interest, with researchers exploring its interactions with various biological targets.

In the context of green chemistry, efforts are underway to develop more sustainable synthetic routes for 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione. This reflects the broader pharmaceutical industry's shift toward environmentally friendly synthesis, a topic frequently searched by professionals in the field. The compound's spirocyclic architecture also makes it a subject of interest in fragment-based drug design, a cutting-edge approach to drug discovery.

Analytical characterization of 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are crucial for confirming the compound's purity and structural integrity, which are essential for regulatory compliance and preclinical studies. The CAS No. 2138122-84-4 is often cross-referenced in these analytical reports to ensure accuracy.

As the scientific community continues to explore the potential of 6-(quinolin-8-yl)methyl-6-azaspiro3.4octane-5,7-dione, its role in addressing unmet medical needs remains a hot topic. Whether as a lead compound or a chemical probe, this molecule exemplifies the intersection of organic synthesis and drug discovery—a synergy that is reshaping modern medicine.

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